molecular formula C15H14O2 B1267597 Ethyl biphenyl-4-carboxylate CAS No. 6301-56-0

Ethyl biphenyl-4-carboxylate

Cat. No. B1267597
CAS RN: 6301-56-0
M. Wt: 226.27 g/mol
InChI Key: FFQZMOHAQYZTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another study reported the synthesis of esters via an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .


Molecular Structure Analysis

The molecular structure of Ethyl biphenyl-4-carboxylate can be represented by the molecular formula C15H14O2. It has an average mass of 226.270 Da and a monoisotopic mass of 226.099380 Da .


Physical And Chemical Properties Analysis

Ethyl biphenyl-4-carboxylate has a molecular formula of C15H14O2, an average mass of 226.270 Da, and a monoisotopic mass of 226.099380 Da .

Scientific Research Applications

Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters

Ethyl biphenyl-4-carboxylate plays a significant role in the field of photochemistry. It’s used in the synthesis of esters from alcohols induced by visible light . This methodology can be carried out using sunlight or artificial visible light as a solar simulator or a blue LED source . The process is considered safe, sustainable, and an accessible alternative to traditional methods .

Synthesis of Imidazolinone Derivatives

Imidazolinone derivatives have been prepared by the condensation of biphenyl-4-carboxylic acid hydrazide with 5-oxazolone derivatives . Ethyl biphenyl-4-carboxylic acid is a key intermediate in this process . These derivatives are known to possess a broad spectrum of activities, including anticonvulsant and anti-Parkinsonian effects .

Antibacterial Screening

The imidazolinone derivatives synthesized using Ethyl biphenyl-4-carboxylate have been screened for their antibacterial properties . This makes the compound a valuable resource in the development of new antibacterial agents .

Synthesis of Biofuels

Esters, which can be synthesized using Ethyl biphenyl-4-carboxylate, are significant components of biofuels . This makes the compound an important player in the development of sustainable energy sources .

Production of Pharmaceuticals

Esters are also found in various pharmaceuticals . The ability to synthesize these using Ethyl biphenyl-4-carboxylate opens up possibilities for the production of new drugs .

Production of Plastics and Coatings

Esters are often used in the production of plastics and coatings . Ethyl biphenyl-4-carboxylate, being a precursor to these esters, plays a crucial role in these industries .

properties

IUPAC Name

ethyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQZMOHAQYZTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978903
Record name Ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl biphenyl-4-carboxylate

CAS RN

6301-56-0
Record name NSC42478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6301-56-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl biphenyl-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl biphenyl-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl biphenyl-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl biphenyl-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl biphenyl-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl biphenyl-4-carboxylate

Q & A

Q1: What makes Ethyl biphenyl-4-carboxylate a significant compound in the study of metal-ammonia reduction?

A1: Ethyl biphenyl-4-carboxylate exhibits unique reactivity in metal-ammonia reduction. The research indicates that the ester functionality in this compound can direct the reduction process with unprecedented regioselectivity []. This means that the reduction occurs preferentially at a specific location within the molecule due to the influence of the ester group. This finding is significant because it challenges previous understandings of metal-ammonia reduction and offers potential for controlling the reaction pathway in more complex systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.